12-Methyltridecanoic acid (also known as iso-myristic acid) is a saturated, branched-chain fatty acid (BCFA) primarily found in natural sources like butterfat [ [] ], wool wax [ [] ], and the preorbital glands of Sika deer [ [] ]. It belongs to the class of iso-fatty acids, characterized by a methyl branch on the penultimate (second-to-last) carbon atom of the fatty acid chain.
12-Methyltridecanoic acid, also known as 12-methyltridecanoic acid or 12-methyltricadenoic acid, is a branched-chain saturated fatty acid characterized by its molecular formula and a molecular weight of approximately 228.37 g/mol. This compound features a long carbon chain with a methyl group at the 12th carbon position, which distinguishes it from other fatty acids in its class. It can be found naturally in various sources, including fish and bovine milk, and has been the subject of scientific research due to its potential health benefits and applications in biochemistry .
12-Methyltridecanoic acid is classified as a branched-chain fatty acid. Its occurrence in nature is linked to animal fats, particularly in dairy products and certain fish species. The structural uniqueness of this compound arises from the presence of a methyl branch, which influences its physical and chemical properties compared to straight-chain fatty acids .
The synthesis of 12-methyltridecanoic acid can be achieved through several methods:
The synthesis often requires careful control of reaction conditions, such as temperature and pressure, to optimize yield and minimize by-products. For example, reactions involving high temperatures (280–420 °C) have been explored for their efficiency in producing branched alkyl derivatives .
The molecular structure of 12-methyltridecanoic acid can be represented as follows:
These structural characteristics contribute to its unique properties compared to linear fatty acids .
12-Methyltridecanoic acid participates in various chemical reactions typical for carboxylic acids:
The reaction mechanisms often involve nucleophilic attacks on the carbonyl carbon of the carboxylic group or the involvement of radicals during esterification processes .
The mechanism by which 12-methyltridecanoic acid exerts its biological effects involves interaction with various metabolic pathways:
Relevant data indicate that the branched structure influences both solubility and reactivity compared to linear counterparts .
12-Methyltridecanoic acid has several scientific applications:
The entomopathogenic fungus Conidiobolus coronatus serves as a significant biological source for the production of branched-chain fatty acids (BCFAs), including 12-methyltridecanoic acid (12-MTA). When cultured in minimal media, this fungus exhibits enhanced production of anteiso fatty acids, with 12-MTA constituting a substantial proportion of its fatty acid profile. Metabolic analyses via gas chromatography-mass spectrometry (GC-MS) reveal that ethyl acetate extraction of C. coronatus mycelium yields the highest 12-MTA quantities (up to 94.4% of total identifiable organic compounds), compared to nutrient-rich media or solvent mixtures like ethyl acetate-methanol (62.0%) [9]. This indicates that nutrient stress in minimal media upregulates the anteiso-BCFA biosynthetic machinery. The pathway initiates with the condensation of branched-chain α-keto acid precursors derived from valine degradation, followed by iterative elongation cycles employing malonyl-CoA. The terminal methyl branch (anteiso configuration) is introduced through a specialized methyltransferase enzyme that acts on the elongating acyl chain, positioning the methyl group at the penultimate carbon (ω-1 position) relative to the methyl terminus [6] [9].
Table 1: 12-MTA Production in C. coronatus Under Different Culture Conditions
Culture Medium | Extraction Solvent | Relative 12-MTA Abundance (% Total Organic Compounds) | Key Precursors Identified |
---|---|---|---|
Minimal Liquid | Ethyl Acetate | 94.4% | Valine, Malonyl-CoA |
Nutrient-Rich | Ethyl Acetate | 82.1% | Valine, Malonyl-CoA |
Minimal Liquid | Ethyl Acetate:Methanol | 62.0% | Valine, Malonyl-CoA |
The biosynthesis of 12-MTA relies on a coordinated enzymatic cascade distinct from straight-chain fatty acid synthesis. Key steps include:
Table 2: Key Enzymes in 12-MTA Biosynthesis
Enzyme | Gene Symbol (Prokaryotes) | Function | Cofactor/Substrate |
---|---|---|---|
Branched-Chain Keto Acid Dehydrogenase | bkd operon | Generates isobutyryl-CoA from valine | Valine, NAD+ |
β-Ketoacyl-ACP Synthase (Elongase) | fabH/fabF | Chain elongation with malonyl-CoA | Malonyl-CoA, Acyl-ACP |
Methyltransferase | mt-II | Transfers methyl group to C12 position | S-Adenosylmethionine (SAM) |
Thioesterase | tesA | Releases free 12-MTA from ACP | H₂O |
The biosynthesis of 12-MTA demonstrates fundamental divergences between prokaryotes and eukaryotes:
Eukaryotes (e.g., Conidiobolus coronatus): Employ valine-derived primers but integrate mitochondrial acetyl-CoA pools for elongation. Fungal pathways often involve cytosolic fatty acid synthase complexes (FAS I) with integrated methyltransferase domains, enabling streamlined synthesis [9].
Spatial Organization & Regulation:
Eukaryotic synthesis occurs in both mitochondria (primer generation) and cytosol (elongation). Transcriptional regulation by nutrient-sensing pathways (e.g., Tor kinase) in fungi modulates expression of elongases (ELO3) and methyltransferases under low-nitrogen conditions [9].
Product Diversity:
Table 3: Prokaryotic vs. Eukaryotic 12-MTA Biosynthesis
Feature | Prokaryotic Pathway | Eukaryotic Pathway |
---|---|---|
Starter Unit | Isobutyryl-CoA (from valine) | Isobutyryl-CoA (from valine) |
Elongation System | Type II FAS (Dissociated enzymes) | Type I FAS (Multifunctional complex) |
Methylation Site | Cytosol | Cytosol/Endoplasmic Reticulum |
Key Regulatory Point | Feedback inhibition of fabH by 12-MTA | Transcriptional upregulation under nutrient stress |
Co-Products | anteiso-15:0, iso-14:0, iso-16:0 | C18:1, C24:0, glucose derivatives |
This comparative analysis underscores the evolutionary adaptations in 12-MTA biosynthesis, where prokaryotes prioritize metabolic flexibility for environmental adaptation, while eukaryotes exhibit compartmentalized and tightly regulated pathways optimized for specific ecological functions like pathogenesis in fungi [5] [9].
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